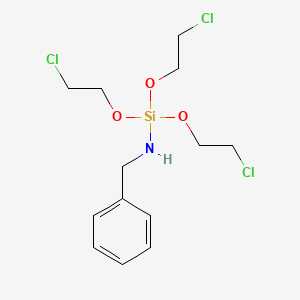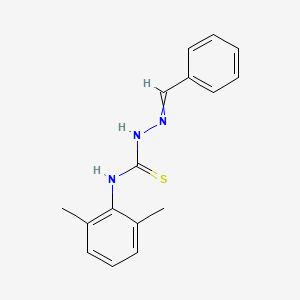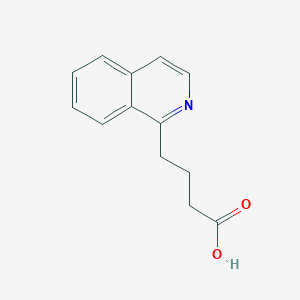
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one is a chemical compound known for its unique structure and properties. It belongs to a class of compounds that exhibit significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of acylation, alkylation, and sulfonylation reactions . These reactions are carried out using specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-dihydroxy-3’-methyl-6’-methoxychalcone
- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-1-hexadecanone
- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-hydroxyphenyl)-1-propanone
Uniqueness
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
91555-68-9 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O4/c1-6(2)11(14)10-9(16-4)5-8(13)7(3)12(10)15/h5-6,13,15H,1-4H3 |
InChI Key |
LODKADKHNLCWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)



![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)




![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)


![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
